molecular formula C4H6N2O B13980966 2-Methyl-1,4-dihydroimidazol-5-one CAS No. 4915-81-5

2-Methyl-1,4-dihydroimidazol-5-one

Cat. No.: B13980966
CAS No.: 4915-81-5
M. Wt: 98.10 g/mol
InChI Key: BMXVNDCWQYPPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-dihydroimidazol-5-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-dihydroimidazol-5-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-dihydroimidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert it into different imidazole-based compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions are typically substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-dihydroimidazol-5-one involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1-Methylimidazole
  • 2-Methylimidazole
  • 4-Methylimidazole

Uniqueness

2-Methyl-1,4-dihydroimidazol-5-one is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. This makes it particularly valuable for certain applications where other imidazole derivatives may not be as effective .

Properties

CAS No.

4915-81-5

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

2-methyl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C4H6N2O/c1-3-5-2-4(7)6-3/h2H2,1H3,(H,5,6,7)

InChI Key

BMXVNDCWQYPPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.